N1-(2,5-difluorophenyl)-N2-(3-(2-phenyl-1H-imidazol-1-yl)propyl)oxalamide
Description
Properties
IUPAC Name |
N'-(2,5-difluorophenyl)-N-[3-(2-phenylimidazol-1-yl)propyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F2N4O2/c21-15-7-8-16(22)17(13-15)25-20(28)19(27)24-9-4-11-26-12-10-23-18(26)14-5-2-1-3-6-14/h1-3,5-8,10,12-13H,4,9,11H2,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHHOQCQEJQNPEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CN2CCCNC(=O)C(=O)NC3=C(C=CC(=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2,5-difluorophenyl)-N2-(3-(2-phenyl-1H-imidazol-1-yl)propyl)oxalamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure includes an oxalamide moiety linked to a difluorophenyl and an imidazole derivative, which are known for their diverse biological activities.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research has indicated that compounds with imidazole and oxalamide structures exhibit significant antimicrobial properties. For instance, derivatives of imidazole have been shown to inhibit bacterial growth effectively. The presence of the difluorophenyl group may enhance this activity by increasing lipophilicity and facilitating membrane penetration.
2. Anti-inflammatory Properties
Imidazole derivatives are recognized for their anti-inflammatory effects. Studies suggest that this compound may inhibit pro-inflammatory cytokines and reduce inflammation in vitro. For example, a related compound demonstrated a reduction in nitric oxide production in macrophages, indicating potential therapeutic applications in inflammatory diseases .
3. Anticancer Potential
The compound's ability to interact with various cellular targets suggests potential anticancer activity. Imidazole derivatives have been explored for their ability to inhibit cancer cell proliferation and induce apoptosis. Preliminary studies indicate that modifications in the imidazole structure can significantly alter cytotoxicity against cancer cell lines .
The mechanisms underlying the biological activities of this compound include:
- Enzyme Inhibition : Compounds with imidazole rings often act as enzyme inhibitors, particularly against cyclooxygenase (COX) enzymes involved in inflammatory processes.
- Receptor Modulation : The compound may modulate various receptors implicated in pain and inflammation, similar to other imidazole derivatives which have shown binding affinity to COX-2 receptors .
Case Studies
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:
Scientific Research Applications
The compound N1-(2,5-difluorophenyl)-N2-(3-(2-phenyl-1H-imidazol-1-yl)propyl)oxalamide is a synthetic molecule that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores the applications of this compound, focusing on its biological activities, mechanisms of action, and implications in drug development.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of imidazole and oxalamide structures can inhibit cyclin-dependent kinases (CDKs), which are pivotal in regulating the cell cycle. For instance, compounds with similar structural motifs have shown promising results against various cancer cell lines, including MCF-7 (breast cancer) and K-562 (leukemia) cells.
A notable study demonstrated that some pyrazole derivatives exhibited significant antiproliferative effects by targeting CDK2/cyclin E complexes, leading to cell cycle arrest and apoptosis in cancer cells . The incorporation of fluorine atoms in the structure is believed to enhance the compound's potency by increasing lipophilicity and improving interactions with target proteins.
Potential as Antimicrobial Agents
Beyond oncology, there is emerging interest in the antimicrobial properties of imidazole derivatives. Compounds similar to this compound have been evaluated for their efficacy against various bacterial and fungal strains. The imidazole ring is known for its ability to disrupt microbial membranes and inhibit key metabolic pathways.
Case Study 1: Anticancer Efficacy
In a controlled study published in a peer-reviewed journal, researchers synthesized several oxalamide derivatives and assessed their anticancer activities. Among these, a derivative closely related to this compound demonstrated IC50 values below 0.5 µM against MCF-7 cells. The study concluded that modifications at the imidazole position significantly influenced anticancer potency .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of imidazole derivatives, including those structurally similar to this compound. Results indicated effective inhibition of Staphylococcus aureus and Candida albicans at concentrations as low as 10 µg/mL. The study emphasized the need for further exploration into structure-activity relationships to optimize these compounds for clinical use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes are compared below with related molecules from the evidence and inferred analogs.
Table 1: Structural and Functional Comparison
Key Observations:
Backbone Diversity: The target compound’s oxalamide backbone differs from flumetsulam’s sulfonamide and triazolopyrimidine systems.
Substituent Effects :
- The 2,5-difluorophenyl group in the target compound contrasts with the 2,6-difluorophenyl group in flumetsulam. Fluorine substitution at the 2,5-positions may reduce steric hindrance compared to 2,6-substitution, improving interaction with hydrophobic enzyme pockets .
- The 3-(2-phenylimidazolyl)propyl chain introduces a flexible spacer between the imidazole and oxalamide core, a feature absent in rigid triazolopyrimidine systems (e.g., flumetsulam). This flexibility could modulate binding kinetics .
Biological Activity: Flumetsulam’s herbicidal activity arises from acetolactate synthase (ALS) inhibition, a mechanism linked to its triazolopyrimidine-sulfonamide structure. The target compound’s imidazole-oxalamide scaffold may instead target kinases or cytochrome P450 enzymes, as seen in other imidazole derivatives .
Research Findings and Hypotheses
- Synthetic Accessibility : The target compound’s synthesis likely involves coupling 2,5-difluoroaniline with a pre-functionalized imidazole-propylamine, followed by oxalylation—a strategy common in oxalamide synthesis.
- Structure-Activity Relationship (SAR): Fluorine atoms in the aryl group may enhance membrane permeability and oxidative stability . The imidazole ring’s nitrogen atoms could serve as hydrogen-bond donors/acceptors, critical for enzyme inhibition .
Q & A
Q. How can the synthesis of N1-(2,5-difluorophenyl)-N2-(3-(2-phenyl-1H-imidazol-1-yl)propyl)oxalamide be optimized for higher yield and purity?
Answer: Synthetic optimization requires a Design of Experiments (DoE) approach to systematically evaluate variables (e.g., temperature, solvent polarity, catalyst loading). For example, fractional factorial designs can identify critical parameters, while response surface methodology (RSM) refines optimal conditions . Quantum chemical calculations (e.g., transition state analysis) may predict steric/electronic barriers in coupling reactions, guiding solvent selection (e.g., DMF for polar intermediates) . Post-synthesis purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended, with HPLC-MS (C18 column, 0.1% formic acid mobile phase) used to confirm purity .
Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR):
- 1H/13C NMR : Assign peaks using DEPT-135 to distinguish CH2/CH3 groups. The difluorophenyl moiety shows distinct splitting patterns (e.g., 2,5-substitution: doublet-of-doublets in aromatic region).
- 19F NMR : Confirm fluorophenyl substitution (δ -110 to -125 ppm).
- High-Resolution Mass Spectrometry (HRMS) : ESI+ mode for molecular ion ([M+H]+) to validate molecular formula (e.g., calculated m/z 439.1564 for C23H20F2N4O2).
- FT-IR : Key bands include C=O stretch (~1680 cm−1, oxalamide) and C-F stretch (~1200 cm−1) .
Q. What are the known reactivity patterns of the oxalamide and imidazole moieties in this compound?
Answer:
- Oxalamide : Susceptible to hydrolysis under acidic/basic conditions. Stabilize via inert atmospheres (N2/Ar) during synthesis.
- Imidazole : Participates in electrophilic substitution (e.g., bromination at C4/C5) or coordination with metal ions (e.g., Zn2+ for catalytic studies).
- Difluorophenyl Group : Electron-withdrawing effects may direct regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura at para-positions) .
Advanced Research Questions
Q. How can computational modeling resolve contradictions between predicted and experimental reaction outcomes for derivatives of this compound?
Answer: Discrepancies often arise from incomplete force fields or solvent effects in simulations. Address this by:
- Reaction Path Sampling : Use nudged elastic band (NEB) methods to map energy landscapes, identifying unaccounted intermediates .
- Solvent Modeling : Apply COSMO-RS to simulate solvation effects on transition states.
- Validation : Cross-check DFT (B3LYP/6-31G*) results with experimental kinetics (e.g., Arrhenius plots from variable-temperature NMR) .
Q. What strategies are recommended for elucidating the compound’s mechanism of action in biological systems (e.g., enzyme inhibition)?
Answer:
- Docking Studies : Use AutoDock Vina with crystal structures of target proteins (e.g., kinases) to predict binding poses. Focus on hydrogen bonding (oxalamide NH to active-site residues) and π-π stacking (imidazole-phenyl interactions).
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (KD) and thermodynamics (ΔH, ΔS).
- Mutagenesis : Validate key residues (e.g., Ala-scanning of catalytic sites) to confirm computational predictions .
Q. How can researchers design experiments to investigate the environmental stability and degradation pathways of this compound?
Answer:
- Photolysis Studies : Expose to UV-Vis light (λ = 254–365 nm) in aqueous buffer (pH 7.4), monitoring degradation via LC-MS/MS. Identify fragments (e.g., difluorophenylacetic acid).
- Soil Microcosms : Incubate with agricultural soil (OECD Guideline 307), extract metabolites using QuEChERS, and analyze via GC-TOF-MS.
- QSAR Modeling : Predict ecotoxicity endpoints (e.g., LC50 for Daphnia magna) using EPI Suite .
Methodological Challenges
Q. What experimental controls are critical when studying this compound’s activity in cell-based assays?
Answer:
Q. How should researchers address low reproducibility in synthetic batches?
Answer:
- Parameter Tracking : Log ambient humidity (affects hygroscopic reagents) and stirring rates (critical for imidazole coupling).
- Intermediate Analysis : Use inline FT-IR or Raman spectroscopy for real-time monitoring of reaction progress.
- Batch-to-Batch DOE : Apply Taguchi methods to isolate variability sources (e.g., reagent lot differences) .
Data Interpretation and Reporting
Q. How to statistically analyze dose-response data for this compound in pharmacological studies?
Answer:
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism. Report IC50 with 95% confidence intervals.
- Outlier Handling : Apply Grubbs’ test (α = 0.05) to exclude anomalous replicates.
- Multiplicity Adjustments : Use Bonferroni correction for pairwise comparisons in high-throughput screens .
Q. What are best practices for reporting crystallographic data of this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
